![molecular formula C20H21N5O4 B2746266 Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 896827-71-7](/img/structure/B2746266.png)

Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

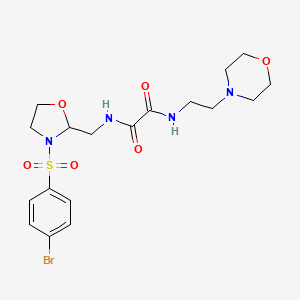

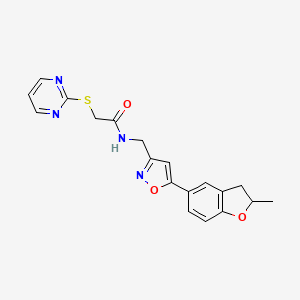

“Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate” is a complex chemical compound with diverse applications in scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The exact molecular structure of “this compound” is not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Advanced Glycation End-Products Research One area of research that could be tangentially related to the applications of Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is the study of Methylglyoxal (MG) and its derivatives. MG is a reactive alpha-oxoaldehyde that modifies proteins, forming advanced glycation end-products (AGEs). These AGEs are linked to various complications in diabetes and neurodegenerative diseases. The study of MG and its derivatives could provide a framework for researching the biochemical interactions and potential therapeutic applications of related compounds, including the one (Nemet, Varga-Defterdarović, & Turk, 2006).

Chemical Synthesis and Transformations Research into imidazole derivatives, such as those created through the syntheses described by Ferguson and Schofield (1975), offers insight into the chemical properties and potential applications of this compound. These syntheses involve deoxygenation and chlorination processes that could be relevant to understanding the chemical behavior and possible uses of the compound in synthetic chemistry (Ferguson & Schofield, 1975).

Antimicrobial and Antifungal Applications Compounds isolated from natural sources, such as Caesalpinia pulcherrima, have been found to possess antimicrobial and antifungal properties. Studies like those conducted by Ragasa, Hofilena, and Rideout (2002) on cassane-type furanoditerpenoids could provide a basis for exploring the antimicrobial potential of this compound and related compounds (Ragasa, Hofilena, & Rideout, 2002).

Corrosion Inhibition Research The study of 1,3,4-oxadiazole derivatives by Ammal, Prajila, and Joseph (2018) for corrosion inhibition in mild steel provides an example of how similar compounds could be used in materials science and engineering. The research into these derivatives' physicochemical properties and their interaction with metal surfaces could inform potential industrial applications of this compound as a corrosion inhibitor or in other protective coatings (Ammal, Prajila, & Joseph, 2018).

Luminescence Sensing The development of lanthanide(III)-organic frameworks for luminescence sensing, as explored by Shi, Zhong, Guo, and Li (2015), demonstrates the potential application of complex organic molecules in sensing technologies. Such frameworks' selective sensitivity to benzaldehyde derivatives suggests a pathway for using this compound in the development of new sensors or diagnostic tools (Shi, Zhong, Guo, & Li, 2015).

Eigenschaften

IUPAC Name |

methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-13-11-25-16-17(21-19(25)24(13)12-14-7-5-4-6-8-14)22(2)20(28)23(18(16)27)10-9-15(26)29-3/h4-8,11H,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHZRNQGXGACRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)

![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)

![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)